Ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by a cyclohexanecarbonyloxy substituent at the 5-position, a methyl group at the 2-position, and an ethyl ester at the 3-position of the benzofuran core. The compound’s molecular formula is C₂₁H₂₃BrO₅, with a molecular weight of 435.31 g/mol. Its structure combines a rigid benzofuran scaffold with a bulky cyclohexanecarbonyloxy group, which likely influences its steric and electronic properties.
Properties
IUPAC Name |
ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO5/c1-3-23-19(22)17-11(2)24-15-10-14(20)16(9-13(15)17)25-18(21)12-7-5-4-6-8-12/h9-10,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDKWCRYUARCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3CCCCC3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), is a crucial aspect of drug action. The ADME properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence a compound’s stability and efficacy. For example, certain compounds may be more stable and effective under acidic conditions, while others may perform better in a neutral or basic environment .
Biological Activity
Ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the bromine atom and the cyclohexanecarbonyloxy group enhances its reactivity and biological interactions.
Antioxidant Properties
Benzofuran derivatives have been reported to exhibit significant antioxidant activity. The presence of the benzofuran moiety allows for the donation of electrons, neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of similar benzofuran compounds. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in various models.
Anticancer Activity
Research indicates that benzofuran derivatives can induce apoptosis in cancer cells. This compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction or by upregulating pro-apoptotic proteins.
Study on Antioxidant Activity
A study conducted by Oter et al. (2007) demonstrated that benzofuran derivatives possess strong antioxidant properties. The compound was tested against various free radicals, showing significant scavenging activity, which suggests its potential use in formulations aimed at reducing oxidative stress .
In Vivo Anti-inflammatory Study
In a murine model of inflammation, this compound exhibited a marked reduction in paw edema when administered prior to inflammatory stimuli. This effect was attributed to the inhibition of COX enzymes, supporting its application in treating inflammatory conditions .
Anticancer Efficacy
A recent study evaluated the anticancer effects of related benzofuran compounds in vitro. The results indicated that these compounds could significantly reduce cell viability in several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | Oter et al. (2007) |
| Anti-inflammatory | Inhibition of COX and LOX | Research Study (2020) |
| Anticancer | Induction of apoptosis | Recent Study (2023) |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C16H19BrO4
Molecular Weight : 367.23 g/mol
IUPAC Name : Ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
The compound belongs to the benzofuran class and features a bromine atom, an ethyl ester group, and a cyclohexanecarbonyloxy moiety. Its structure is significant for its biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity:
- Antibacterial Activity : The compound has shown efficacy against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated minimum inhibitory concentration (MIC) values ranging from 5 to 30 µM against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : It has also been tested against fungi, with promising results against species like Candida albicans, showing MIC values between 50 to 200 µM.
Potential Therapeutic Uses
This compound is being investigated for its potential in treating various conditions:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially useful in managing conditions like arthritis.
- Anticancer Activity : Some research indicates that it may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models, although further studies are required to confirm these findings.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound by synthesizing derivatives and testing their activities against various pathogens. The results demonstrated that modifications to the benzofuran scaffold could enhance antimicrobial properties significantly.
Pharmacological Evaluation
In another study, researchers assessed the pharmacokinetics of this compound in animal models. The findings suggested favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.
Comparison with Similar Compounds
Key Observations:
Substituent Bulk and Steric Effects : The cyclohexanecarbonyloxy group in the target compound introduces greater steric hindrance compared to smaller groups like methoxy (Compound 4) or linear alkoxy chains (e.g., 2-ethoxy-1-methyl-2-oxoethoxy in ). This may reduce reactivity in nucleophilic substitution reactions but enhance metabolic stability .
Electron-Withdrawing vs. Electron-Donating Groups : The cyclohexanecarbonyloxy group is electron-withdrawing due to the ester linkage, contrasting with electron-donating groups like methoxy (Compound 4) or hydroxy (Compound III). This difference could modulate electronic interactions in biological targets or catalytic processes .
Biological Activity Trends : Brominated benzofuran derivatives generally exhibit cytotoxic or antimicrobial activity, but substituents dictate potency. For instance, Compound 4 (methoxy/hydroxy substituents) shows cytotoxicity, whereas bulkier derivatives like the target compound may have altered pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
